molecular formula C13H21ClN2O2 B13079331 (4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride

(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride

Cat. No.: B13079331
M. Wt: 272.77 g/mol
InChI Key: HTKRGUWUSYYQFE-UHFFFAOYSA-N
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Description

(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2. It is a hydrochloride salt form of (4-(2-Morpholinoethoxy)phenyl)methanamine, which is known for its applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions to form the intermediate (4-(2-Morpholinoethoxy)phenyl)methanol. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield (4-(2-Morpholinoethoxy)phenyl)methanamine. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine derivatives .

Mechanism of Action

The mechanism of action of (4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s morpholine ring plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride is unique due to its specific combination of the morpholine ring and the phenylmethanamine moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

[4-(2-morpholin-4-ylethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C13H20N2O2.ClH/c14-11-12-1-3-13(4-2-12)17-10-7-15-5-8-16-9-6-15;/h1-4H,5-11,14H2;1H

InChI Key

HTKRGUWUSYYQFE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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